molecular formula C12O9 B1596317 Mellitic trianhydride CAS No. 4253-24-1

Mellitic trianhydride

Cat. No. B1596317
CAS RN: 4253-24-1
M. Wt: 288.12 g/mol
InChI Key: NNYHMCFMPHPHOQ-UHFFFAOYSA-N
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Description

Mellitic trianhydride (MTA) is a white crystalline compound that belongs to the class of polycarboxylic acids. It is also known as benzenepolycarboxylic acid anhydride or benzenehexacarboxylic acid anhydride. MTA has been extensively used in various scientific research applications due to its unique chemical properties and potential applications in different fields.

Scientific Research Applications

Vibrational Spectra Analysis

Mellitic trianhydride's IR and Raman spectra have been analyzed, revealing insights into its molecular structure. This research is significant for understanding the compound's physical and chemical properties (Hase & Sala, 1976).

Aromatic Oxide of Carbon

A study on mellitic trianhydride highlighted its aromaticity based on magnetic criteria, emphasizing its role as a polycyclic oxide of carbon (Fowler & Lillington, 2007).

Enhancing Conductivity in Polymers

Research has shown that incorporating mellitic trianhydride into polyacenequinone radical polymers can significantly enhance their conductivity (Mason, Pohl & Hartman, 2007).

Electronic Properties

The electronic properties of mellitic trianhydride were explored, indicating its potential in various applications, such as in materials science (Erkoç, 2001).

Structural Characteristics

An in-depth study into the structure of mellitic trianhydride revealed its unique characteristics, such as its non-planarity and intermolecular interactions, which are crucial for its applications in crystallography and materials science (Ermer & Neudörfl, 2000).

Space Exploration Relevance

Mellitic trianhydride's photostability under Mars-like conditions was investigated, suggesting its potential relevance in astrobiology and space exploration (Stalport et al., 2009).

properties

IUPAC Name

4,9,14-trioxatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),7(11)-triene-3,5,8,10,13,15-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12O9/c13-7-1-2(8(14)19-7)4-6(12(18)21-11(4)17)5-3(1)9(15)20-10(5)16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYHMCFMPHPHOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C3=C(C4=C1C(=O)OC4=O)C(=O)OC3=O)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40292184
Record name Mellitic acid trianhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mellitic trianhydride

CAS RN

4253-24-1
Record name Benzo[1,2-c:3,4-c′:5,6-c′′]trifuran-1,3,4,6,7,9-hexone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4253-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 80679
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004253241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mellitic trianhydride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80679
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mellitic acid trianhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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